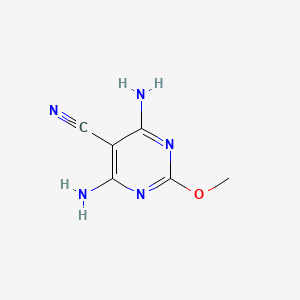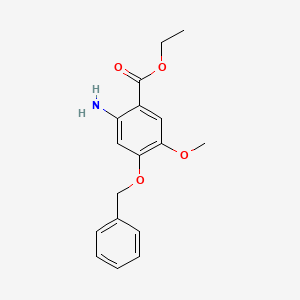
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and methoxy and phenylmethoxy substituents on a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate typically involves multiple steps One common method starts with the esterification of 2-amino-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-amino-5-methoxy-4-phenylmethoxybenzoic acid.
Reduction: Formation of 2-amino-5-methoxy-4-phenylmethoxybenzyl alcohol.
Substitution: Formation of various amides or substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-5-methoxybenzoate: Lacks the phenylmethoxy group, which may reduce its biological activity.
Ethyl 2-amino-4-phenylmethoxybenzoate: Lacks the methoxy group at the 5-position, potentially altering its chemical reactivity and biological properties.
Ethyl 2-amino-5-phenylmethoxybenzoate: Lacks the methoxy group at the 4-position, which may affect its solubility and interaction with biological targets.
Uniqueness
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate is unique due to the presence of both methoxy and phenylmethoxy groups, which can enhance its chemical versatility and potential biological activity. These functional groups can influence its solubility, reactivity, and ability to interact with various molecular targets.
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H19NO4/c1-3-21-17(19)13-9-15(20-2)16(10-14(13)18)22-11-12-7-5-4-6-8-12/h4-10H,3,11,18H2,1-2H3 |
InChI-Schlüssel |
IBYJGIZEKGIXJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


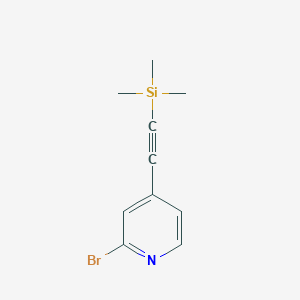
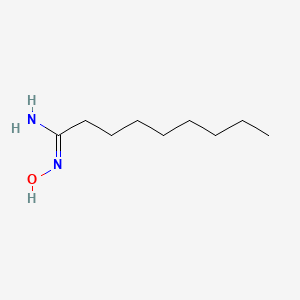

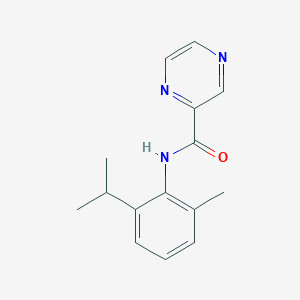
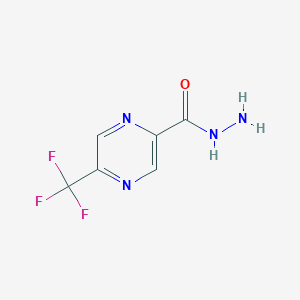

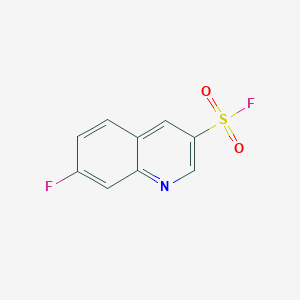
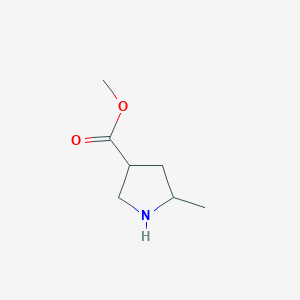
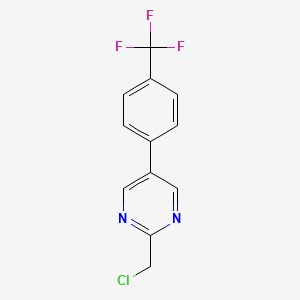
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
